Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13499037
InChI: InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3
SMILES: CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C14H12N4O4
Molecular Weight: 300.27 g/mol

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone

CAS No.:

Cat. No.: VC13499037

Molecular Formula: C14H12N4O4

Molecular Weight: 300.27 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone -

Specification

Molecular Formula C14H12N4O4
Molecular Weight 300.27 g/mol
IUPAC Name N-[(2-methylphenyl)methylideneamino]-2,4-dinitroaniline
Standard InChI InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3
Standard InChI Key QUIFNJPMGQCNMH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is an organic compound derived from the reaction between 2-methylbenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is notable for its applications in organic synthesis, analytical chemistry, and biochemical studies. Its molecular formula is C₁₄H₁₂N₄O₄, with a molecular weight of 300.27 g/mol.

Synthesis and Preparation

The synthesis of Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone typically involves a condensation reaction between 2-methylbenzaldehyde and 2,4-dinitrophenylhydrazine. This reaction is often carried out in an acidic medium, such as acetic acid, under reflux conditions to facilitate the formation of the hydrazone derivative.

Organic Chemistry

  • Derivatizing Agent: Used in analytical chemistry to form stable hydrazones from aldehydes and ketones, facilitating their identification and quantification.

  • Synthesis of Other Hydrazones: Acts as a precursor for synthesizing other substituted hydrazones through nucleophilic substitution reactions.

Biochemical Applications

  • Enzyme Activity Studies: Utilized in assays to investigate enzyme activities related to metabolic pathways. The hydrazone formation can be indicative of specific enzymatic reactions involving carbonyl compounds.

  • Microbial Resistance Studies: Derivatives of benzaldehyde hydrazones have shown antimicrobial properties, making them candidates for developing new antimicrobial agents.

Medicinal Chemistry

  • Antimicrobial Activity: Studies have demonstrated that certain hydrazone derivatives possess significant activity against various bacterial strains, suggesting their potential use in treating infections caused by resistant pathogens.

  • Anticancer Properties: Investigations into the anticancer effects of related compounds have highlighted their ability to inhibit tumor growth in vitro, warranting further exploration for therapeutic applications.

Industrial Applications

  • Dyes and Pigments Production: The compound's reactivity allows it to be used in the synthesis of dyes and pigments, contributing to its application in textile and paint industries.

  • Chemical Manufacturing: Serves as an intermediate in producing various industrial chemicals due to its versatile reactivity profile.

Research Findings

Recent studies have explored the potential of 2,4-dinitrophenyl hydrazone derivatives as potent alpha-amylase inhibitors, highlighting their role in biochemical pathways . Additionally, the antimicrobial properties of these derivatives have been investigated, showing promise in combating microbial resistance.

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